molecular formula C13H8F2N2O B6282067 2-(3,4-difluorophenyl)-1,3-benzoxazol-6-amine CAS No. 1152528-45-4

2-(3,4-difluorophenyl)-1,3-benzoxazol-6-amine

Cat. No.: B6282067
CAS No.: 1152528-45-4
M. Wt: 246.2
InChI Key:
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Description

2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine is a chemical compound characterized by its unique structure, which includes a benzoxazole ring fused to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-difluorophenyl)-1,3-benzoxazol-6-amine typically involves the following steps:

  • Benzoxazole Formation: The benzoxazole ring is formed through a cyclization reaction involving an o-aminophenol derivative and a carboxylic acid derivative.

  • Introduction of Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, where a suitable precursor containing the difluorophenyl moiety is reacted with the benzoxazole core.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions are used to introduce different substituents onto the benzoxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It serves as a probe in biological studies to understand cellular processes.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3,4-difluorophenyl)-1,3-benzoxazol-6-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • 2-(3,4-Difluorophenyl)-1,3-benzoxazole

  • 2-(3,4-Difluorophenyl)-1,3-benzothiazole

  • 2-(3,4-Difluorophenyl)-1,3-oxazole

Uniqueness: 2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

CAS No.

1152528-45-4

Molecular Formula

C13H8F2N2O

Molecular Weight

246.2

Purity

95

Origin of Product

United States

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